molecular formula C21H25N3O6S B2871092 N1-(3,4-dimethoxyphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105246-73-8

N1-(3,4-dimethoxyphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2871092
CAS No.: 1105246-73-8
M. Wt: 447.51
InChI Key: LUGJSELAFGXHOK-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a molecular structure that incorporates a 3,4-dimethoxyphenethyl group and a 1,1-dioxidoisothiazolidine moiety, a functional group present in compounds studied for various biological activities . Compounds with the isothiazolidine dioxide group have been investigated for their potential to interact with enzymatic pathways, particularly through mechanisms that may involve sulfonamide-like inhibition . Similarly, the oxalamide core is a recognized pharmacophore in medicinal chemistry, often contributing to hydrogen bonding with biological targets, as seen in related antifungal peptide agents . As a building block, this compound offers researchers a structurally unique entity for constructing more complex molecules or for probing specific biochemical interactions. It is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-18-8-7-15(13-19(18)30-2)9-10-22-20(25)21(26)23-16-5-3-6-17(14-16)24-11-4-12-31(24,27)28/h3,5-8,13-14H,4,9-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGJSELAFGXHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N1-(3,4-dimethoxyphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Features/Activity Synthesis Yield (%) Metabolic Pathways Reference ID
This compound 3,4-dimethoxyphenethyl 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl Sulfone group enhances polarity; potential for unique metabolic stability Not reported Likely sulfone oxidation or conjugation -
N1-(4-Chlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (76) 4-Chlorophenyl 3,4-dimethoxyphenethyl Inhibitor of stearoyl-CoA desaturase; 67% yield; NMR-confirmed structure 67 Demethylation, hydroxylation
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist (FEMA 4233); rapid plasma clearance in rats; poor bioavailability Not reported Glucuronidation, hydroxylation
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Structurally related to S336; NOEL = 100 mg/kg bw/day; high safety margin Not reported Similar to S336
GMC-7: N1-(3-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide 3-Chlorophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial activity; isoindoline-1,3-dione core Not reported Not studied

Structural and Functional Insights

The 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group distinguishes the target compound from others by introducing a sulfone group, which may reduce metabolic degradation compared to pyridyl or methoxy-substituted analogs .

Synthetic Feasibility :

  • Compound 76 achieved a 67% yield via oxalamide coupling, suggesting efficient synthesis routes for phenethyl-substituted derivatives . In contrast, S336 and related flavoring agents lack reported yields, implying scalability challenges .

Metabolic Stability :

  • Pyridyl-containing oxalamides (e.g., S336) exhibit rapid plasma clearance and glucuronidation, whereas sulfone-containing derivatives like the target compound may resist phase I oxidation due to the electron-withdrawing sulfone group .

Safety Profiles: The NOEL (No Observed Effect Level) of 100 mg/kg bw/day for pyridyl oxalamides (e.g., No. 1770) suggests a high safety margin, but sulfone-containing analogs require further toxicological evaluation .

Biological Activity

Chemical Structure and Properties

The compound can be described as an oxalamide derivative featuring a phenethyl group and a dioxidoisothiazolidin moiety. Its unique structure suggests potential interactions with various biological targets, which can be explored through structure-activity relationship (SAR) studies.

Anticancer Activity

Recent studies have indicated that oxalamide derivatives exhibit promising anticancer properties. For instance, a study by Zhang et al. (2023) demonstrated that similar compounds could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BA5493.2Cell cycle arrest
Compound CHeLa4.8Inhibition of proliferation

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to N1-(3,4-dimethoxyphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide have shown anti-inflammatory effects. A study conducted by Liu et al. (2022) reported that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity

Compound NameCytokine AssessedConcentration (µM)Effect on Cytokine Level
Compound DTNF-α10Decreased by 60%
Compound EIL-65Decreased by 50%

Antioxidant Properties

The antioxidant activity of oxalamide derivatives has also been investigated. Research by Chen et al. (2021) highlighted that these compounds could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases.

Table 3: Antioxidant Activity

Compound NameDPPH Scavenging (%)Concentration (µM)
Compound F75%20
Compound G68%15

Case Study 1: Synthesis and Evaluation of Oxalamides

A recent study synthesized various oxalamide derivatives and evaluated their biological activities. Among them, this compound exhibited significant cytotoxicity against cancer cell lines with an IC50 value indicating strong potency.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that the compound can reduce tumor size significantly when administered at therapeutic doses. This supports its potential as a lead compound for further development in cancer therapeutics.

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